molecular formula C8H13N B13462714 4-Ethynyl-4-methylpiperidine

4-Ethynyl-4-methylpiperidine

Cat. No.: B13462714
M. Wt: 123.20 g/mol
InChI Key: KWFWPDNKJNICPW-UHFFFAOYSA-N
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Description

4-Ethynyl-4-methylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines, which are significant in various chemical and pharmaceutical applications. The presence of an ethynyl group and a methyl group on the piperidine ring makes this compound a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-4-methylpiperidine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 4-methylpiperidine with ethynyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the ethynyl group, allowing it to react with the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4-Ethynyl-4-methylpiperidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-4-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The compound’s effects are mediated through specific pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    4-Methylpiperidine: Similar to 4-Ethynyl-4-methylpiperidine but lacks the ethynyl group.

    4,4′-Trimethylenedipiperidine: A derivative with a broader liquid range temperature and thermal stability.

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

4-ethynyl-4-methylpiperidine

InChI

InChI=1S/C8H13N/c1-3-8(2)4-6-9-7-5-8/h1,9H,4-7H2,2H3

InChI Key

KWFWPDNKJNICPW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C#C

Origin of Product

United States

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